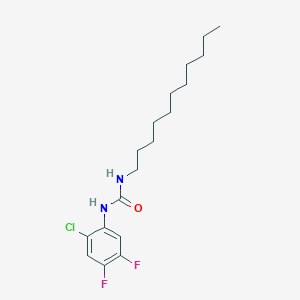![molecular formula C25H21N3O3 B15018768 4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B15018768.png)
4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with hydroxy, methoxy, and phenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the oxidative [3 + 3] annulation of enals with pyrazol-5-amines, catalyzed by N-heterocyclic carbenes . This method is known for its mild reaction conditions, broad substrate scope, and high enantioselectivity, making it suitable for the efficient preparation of chiral pyrazolo[3,4-b]pyridin-6-ones .
Análisis De Reacciones Químicas
4-(4-Hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Aplicaciones Científicas De Investigación
4-(4-Hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate ERK2 protein . These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-(4-Hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can be compared with other pyrazolo[3,4-b]pyridine derivatives. Similar compounds include:
Pyrazolo[3,4-b]pyridine: The parent compound without additional substituents.
Chiral pyrazolo[3,4-b]pyridin-6-ones: These compounds have similar core structures but differ in their chiral centers and substituents.
Indole derivatives: Compounds with an indole nucleus that share some structural similarities and biological activities with pyrazolo[3,4-b]pyridines.
The uniqueness of 4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C25H21N3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
4-(4-hydroxy-3-methoxyphenyl)-1,3-diphenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C25H21N3O3/c1-31-21-14-17(12-13-20(21)29)19-15-22(30)26-25-23(19)24(16-8-4-2-5-9-16)27-28(25)18-10-6-3-7-11-18/h2-14,19,29H,15H2,1H3,(H,26,30) |
Clave InChI |
WRRYPSKSUFRAEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(3-Bromophenyl)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B15018703.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15018706.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)

![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15018741.png)
![4-O-[4-(4-methoxy-4-oxobutanoyl)oxyphenyl] 1-O-methyl butanedioate](/img/structure/B15018754.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018758.png)
![3-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B15018761.png)
